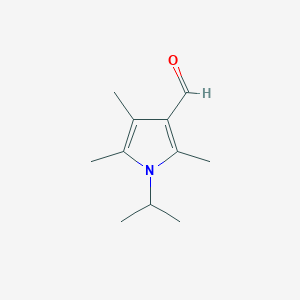

1-Isopropyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

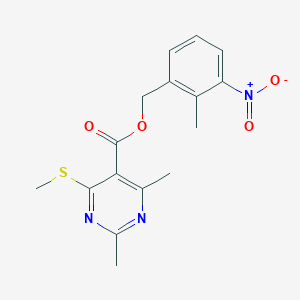

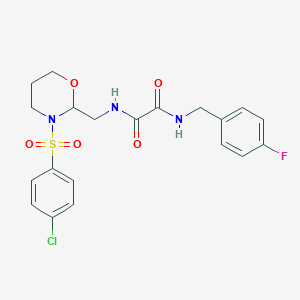

“1-Isopropyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde” is a chemical compound with the molecular formula C11H17NO . It is a derivative of pyrrole, which is a five-membered aromatic heterocycle, like furan and thiophene .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom and four carbon atoms . The pyrrole ring is substituted with three methyl groups, an isopropyl group, and a formyl group .

Applications De Recherche Scientifique

Intramolecular Hydrogen Bonding in NMR Spectroscopy

- NMR Spectroscopic Analysis : The compound plays a crucial role in the study of intramolecular hydrogen bonding effects in NMR spectroscopy. Afonin et al. (2009) explored the CH···N and CH···O intramolecular hydrogen bonding effects in the NMR spectra of isomers of 1-vinylpyrrole-2-carbaldehyde, which is structurally similar to the compound (Afonin et al., 2009).

Coordination Chemistry and Magnetic Properties

- Paramagnetic Metal Ion Coordination : Giannopoulos et al. (2014) utilized 1-methyl-1H-pyrrole-2-carbaldehyde oxime, which shares a similar pyrrole structure, in the coordination of paramagnetic transition metal ions, leading to the creation of a {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).

Photochemical and Thermal Reactivity

- Synthesis and Reactivity Studies : Groot and Lugtenburg (2010) conducted a study on the synthesis, thermal, and photochemical reactivity of pyrrole derivatives, including 1,3,4-trimethyl-2,2′-pyrromethen-5[1H]-one, which provides insights into the reactivity patterns of similar pyrrole-based compounds (Groot & Lugtenburg, 2010).

Organic Synthesis and Material Science

Fine Organic Synthesis : Schmidt et al. (2012) highlighted the use of pyrrolecarbaldehydes, similar in structure to the compound , as essential building blocks in fine organic synthesis, useful in preparing various materials, including porphyrins and optoelectronic materials (Schmidt et al., 2012).

Multicomponent Reaction and Cyclization Strategy : Lai and Che (2020) utilized 2-oxo-2H-chromene-3-carbaldehydes in a novel multicomponent reaction, indicating the potential of structurally similar compounds in complex synthetic processes (Lai & Che, 2020).

Orientations Futures

The future directions for research on “1-Isopropyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. Given the wide range of biological activities exhibited by similar compounds, it may also be of interest to explore its potential as a pharmaceutical compound .

Propriétés

IUPAC Name |

2,4,5-trimethyl-1-propan-2-ylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-7(2)12-9(4)8(3)11(6-13)10(12)5/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEUTRSJEKMLCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C=O)C)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[4-ethyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2417003.png)

![Tert-butyl 5-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3,3-dimethylazepane-1-carboxylate](/img/structure/B2417007.png)

![5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2417012.png)

![2-benzyl-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2417019.png)

![3-(Iodomethyl)-2-oxaspiro[4.4]nonan-1-one](/img/structure/B2417024.png)